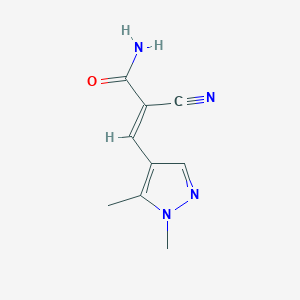![molecular formula C12H16N2O3 B5314306 ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate CAS No. 6121-25-1](/img/structure/B5314306.png)
ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate
Vue d'ensemble
Description
Ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate, also known as DMAA, is a synthetic compound that has been widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
Ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate acts as a nucleophile in various reactions due to the presence of the dimethylamino group. It can also act as a ligand for metal ions, forming stable complexes. ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has been shown to exhibit antioxidant properties, which may be attributed to the presence of the phenyl group.
Biochemical and Physiological Effects:
ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has been shown to exhibit various biochemical and physiological effects. It has been reported to have analgesic and anti-inflammatory properties. ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has also been shown to exhibit cytotoxicity against cancer cells. Furthermore, ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has been shown to have an effect on the central nervous system, causing an increase in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has limitations, including its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for the use of ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate in scientific research. Further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the use of ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate as a fluorescent probe for the detection of metal ions could be further explored. Finally, the synthesis of new compounds using ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate as a reagent could lead to the discovery of new materials with unique properties.
Conclusion:
In conclusion, ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been used as a reagent for the synthesis of various compounds, as a fluorescent probe for the detection of metal ions, and as a catalyst for organic reactions. ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has also been shown to exhibit various biochemical and physiological effects, including analgesic and anti-inflammatory properties. While ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has several advantages for use in lab experiments, it also has limitations that need to be considered. Further studies are needed to explore its potential as a therapeutic agent and to discover new materials with unique properties.
Applications De Recherche Scientifique
Ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of various compounds, including pyrazoles and pyridazines. ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Propriétés
IUPAC Name |
ethyl 2-[4-(dimethylamino)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(16)11(15)13-9-5-7-10(8-6-9)14(2)3/h5-8H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTFATLKBTZWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344300 | |
| Record name | N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6121-25-1 | |
| Record name | N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(methylsulfonyl)amino]benzamide](/img/structure/B5314226.png)

![5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine](/img/structure/B5314240.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide](/img/structure/B5314245.png)
![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)
![7-(2-furyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5314267.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)



![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)
